Trazodone-d6 Hydrochloride Trazodone-d6 Hydrochloride Trazodone-d6 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of trazodone by GC- or LC-MS. Trazedone is categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications.
A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia.

Brand Name: Vulcanchem
CAS No.: 1181578-71-1
VCID: VC0021460
InChI: InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;
SMILES: C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Molecular Formula: C19H23Cl2N5O
Molecular Weight: 414.4 g/mol

Trazodone-d6 Hydrochloride

CAS No.: 1181578-71-1

Cat. No.: VC0021460

Molecular Formula: C19H23Cl2N5O

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Trazodone-d6 Hydrochloride - 1181578-71-1

Specification

Description Trazodone-d6 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of trazodone by GC- or LC-MS. Trazedone is categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications.
A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia.

CAS No. 1181578-71-1
Molecular Formula C19H23Cl2N5O
Molecular Weight 414.4 g/mol
IUPAC Name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Standard InChI InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;
Standard InChI Key OHHDIOKRWWOXMT-BHIQTGFXSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl
SMILES C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Canonical SMILES C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator